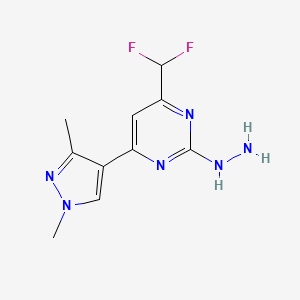

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

Description

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with difluoromethyl, dimethylpyrazolyl, and hydrazinyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N6/c1-5-6(4-18(2)17-5)7-3-8(9(11)12)15-10(14-7)16-13/h3-4,9H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIIFPJQAYFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NC(=N2)NN)C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethylpyrazolyl groups through nucleophilic substitution reactions. The hydrazinyl group is then introduced via hydrazine derivatives under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the production of the compound in sufficient quantities and purity for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the hydrazinyl group to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine core or the pyrazolyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrazolyl-pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Inhibition of Enzymatic Targets

Research indicates that derivatives of this compound may act as inhibitors of key enzymes involved in various metabolic pathways. For instance, studies have shown that related pyrazole derivatives inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can impede the proliferation of certain pathogens, including viruses .

Antimicrobial and Anticancer Properties

Compounds with similar structures have demonstrated a spectrum of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been noted for their antimicrobial properties against various bacterial strains and fungi .

- Anticancer Activity : Some studies suggest that these compounds may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis Pathways

The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Pyrimidine Ring Construction : Employing condensation reactions to form the pyrimidine structure.

- Substitution Reactions : Introducing difluoromethyl groups through halogenation or other fluorination methods.

Case Study 1: DHODH Inhibition

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives for their ability to inhibit DHODH. Among these, compounds similar to this compound showed promising results in vitro, indicating potential for further development as antiviral agents .

Case Study 2: Anticancer Research

In another investigation focused on anticancer properties, researchers synthesized several hydrazinylpyrimidine derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications to the hydrazinylpyrimidine structure could enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethyl and pyrazolyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

- 4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

- 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-amino-pyrimidine

Uniqueness

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the hydrazinyl group provides potential sites for further chemical modification and biological interaction.

Biological Activity

The compound 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a member of the pyrazole and pyrimidine family, which has garnered attention due to its potential biological activities. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C12H14F2N4

- Molecular Weight : 316.33 g/mol

- CAS Number : 1006327-15-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydrazine group is significant for its reactivity and potential as a bioactive agent.

Key Mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that similar pyrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds within the pyrazole and pyrimidine classes:

Study on Anticancer Activity

In a study examining various pyrazole derivatives for anticancer effects, compound 5f was found to be significantly more effective than standard chemotherapy agents like 5-FU in inhibiting the growth of C6 glioma cells. The mechanism involved induction of cell cycle arrest at multiple phases and apoptosis in cancer cells .

Study on Anti-inflammatory Properties

Another investigation into the anti-inflammatory effects of pyrazole derivatives revealed that these compounds could effectively reduce inflammation markers in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine?

Answer:

The synthesis typically involves cyclocondensation reactions and functional group modifications. For example:

- Step 1: Base pyrimidine scaffolds are synthesized via refluxing ethanol with reagents like morpholine and formaldehyde under controlled conditions (10 hours, reduced pressure) to introduce hydrazinyl groups .

- Step 2: Difluoromethyl and pyrazole substituents are introduced using POCl₃ and DMF at 0–60°C, followed by crystallization in ethanol .

- Key considerations: Solvent choice (ethanol/water mixtures) and stoichiometric ratios (e.g., 2.00 equiv. NH₄OAc) significantly impact yield .

Advanced: How can regioselectivity challenges during the introduction of the 1,3-dimethylpyrazole moiety be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Strategy 1: Use bulky bases (e.g., morpholine) to direct substitution at the less hindered pyrimidine C4 position .

- Strategy 2: Optimize reaction temperature (e.g., 108°C with glacial AcOH) to favor kinetic vs. thermodynamic product formation .

- Validation: Monitor intermediates via HPLC or LC-MS to confirm regiochemical outcomes .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- FTIR: Confirm hydrazinyl (-NH-NH₂) and difluoromethyl (-CF₂H) stretches at 3300–3400 cm⁻¹ and 1100–1200 cm⁻¹, respectively .

- ¹H/¹³C NMR: Pyrazole methyl groups appear as singlets (~δ 2.5 ppm), while pyrimidine protons resonate between δ 7.0–8.5 ppm .

- HPLC: Use C18 columns with acetonitrile/water gradients (95:5 to 60:40) for purity assessment .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the hydrazinyl group in this compound?

Answer:

- DFT Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites on the hydrazinyl moiety .

- Reactivity Insights: Simulate transition states for hydrazine condensation reactions to optimize reaction conditions .

- Software Tools: Gaussian or ORCA with B3LYP/6-31G(d) basis sets are commonly used .

Basic: What are the documented biological targets of structurally analogous pyrimidine derivatives?

Answer:

- Antimicrobial Activity: Pyrimidine-pyrazole hybrids inhibit bacterial DNA gyrase (IC₅₀ ~5–20 µM) .

- Kinase Inhibition: Analogues with hydrazinyl groups show activity against EGFR (IC₅₀ <100 nM) .

- Key Data: Tabulate IC₅₀ values for structure-activity relationship (SAR) analysis (Table 1).

Table 1: Biological Activity of Analogues

| Substituent | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 1,3-Dimethylpyrazole | DNA Gyrase | 12 µM | |

| Hydrazinyl | EGFR Kinase | 85 nM |

Advanced: How should researchers resolve contradictions in reported antimicrobial activity data?

Answer:

- Factor 1: Strain-specific variability (e.g., Gram-positive vs. Gram-negative bacteria) requires standardized MIC testing protocols .

- Factor 2: Solubility differences (e.g., DMSO vs. aqueous buffers) may skew in vitro results; use Karl Fischer titration for water content validation .

- Meta-Analysis: Cross-reference data from ≥3 independent studies to identify trends .

Basic: What purification strategies are effective post-synthesis?

Answer:

- Crystallization: Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>98%) .

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for polar impurities .

- Yield Optimization: Slow cooling (0.5°C/min) enhances crystal formation .

Advanced: What mechanistic insights explain the stability of the difluoromethyl group under acidic conditions?

Answer:

- Electronic Effects: The -CF₂H group’s electron-withdrawing nature reduces protonation susceptibility at the pyrimidine ring .

- Degradation Studies: Monitor via ¹⁹F NMR; hydrolytic stability is pH-dependent (stable at pH 4–6) .

- Comparative Data: Trifluoromethyl analogues degrade 3× faster under similar conditions .

Basic: What solvent systems are optimal for solubility studies?

Answer:

- Polar Solvents: DMSO (≥50 mg/mL) and ethanol/water (4:1) are ideal for biological assays .

- Nonpolar Media: Limited solubility in hexane (<0.1 mg/mL) necessitates surfactant additives .

Advanced: How does the 1,3-dimethylpyrazole substituent influence metabolic stability in vivo?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.